5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a unique structure. It combines a thienylmethyl group, an oxadiazole ring, and a thiol functional group. The compound’s chemical formula is C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>OS , and its molecular weight is approximately 178.2 g/mol .
Synthesis Analysis
The synthesis of this compound involves the condensation of appropriate precursors. One common method is the reaction between 3-thienylmethanethiol and 1,3,4-oxadiazole-2-thione . The thiol group from the thienylmethanethiol reacts with the oxadiazole ring, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol consists of the following components:
- A thienylmethyl group (a five-membered thienyl ring attached to a methyl group).
- An oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom).
- A thiol functional group (sulfur atom bonded to a hydrogen atom).
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Substitution reactions : The thiol group can undergo substitution reactions with electrophiles.
- Oxidation reactions : The sulfur atom in the thiol group can be oxidized to form a disulfide bond.
- Ring-opening reactions : The oxadiazole ring can open under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (experimental data required).
- Solubility : It may be soluble in organic solvents like methanol, ethanol, or dichloromethane.
- Color : The compound’s color can vary based on its specific form (solid or solution).
Safety And Hazards
- Toxicity : Assessments of toxicity are essential. Handle with care.
- Stability : Consider stability under different conditions (light, temperature, etc.).
Future Directions
Research avenues for 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol include:
- Biological Activity : Investigate potential applications in medicine or materials science.
- Synthetic Modifications : Explore derivatization to enhance properties.
- Structural Elucidation : Further characterize its crystal structure.
properties
IUPAC Name |
5-(thiophen-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOHSFWIZDHFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372521 | |
Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
262856-02-0 | |
Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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